molecular formula C8H4ClN3O2 B1364894 2-Chloro-7-nitroquinoxaline CAS No. 55686-94-7

2-Chloro-7-nitroquinoxaline

Cat. No.: B1364894
CAS No.: 55686-94-7
M. Wt: 209.59 g/mol
InChI Key: DCWHGXURAAYUEC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-7-nitroquinoxaline typically involves the nitration of quinoxaline derivatives. One common method starts with the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds to form quinoxaline . The quinoxaline is then chlorinated and nitrated to yield this compound. The reaction conditions often involve the use of fuming nitric acid and glacial acetic acid at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-Chloro-7-nitroquinoxaline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different quinoxaline derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-7-nitroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various bioactive compounds. These interactions can affect cellular pathways and result in biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

2-Chloro-7-nitroquinoxaline can be compared with other quinoxaline derivatives such as:

  • 2,3-Diphenyl-7-nitroquinoxaline
  • 5-Methyl-7-nitroquinoline
  • 2,3-Dimethyl-6-nitroquinoxaline
  • 6-Chloro-8-nitroquinoline

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-7-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWHGXURAAYUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398815
Record name 2-chloro-7-nitroquinoxaline
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Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55686-94-7, 9000-21-9
Record name 2-Chloro-7-nitroquinoxaline
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Record name 2-chloro-7-nitroquinoxaline
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Record name Furcellaran
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Record name 2-CHLORO-7-NITROQUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unexpected reaction was observed with 2-Chloro-7-nitroquinoxaline?

A1: The research abstract highlights an unexpected reaction of this compound with piperidine, resulting in the formation of 6-Nitro-2,3-dipiperidinoquinoxaline []. This unexpected outcome suggests a unique reactivity profile for this compound that warrants further investigation.

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